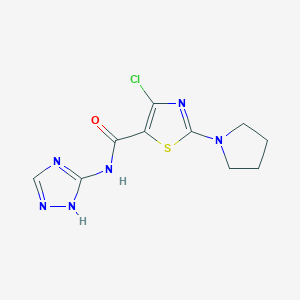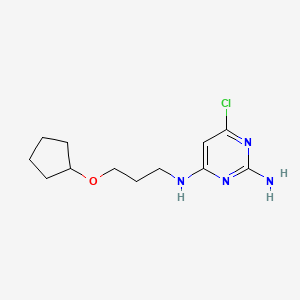![molecular formula C15H17N5O2 B7424262 2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol](/img/structure/B7424262.png)
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol is a chemical compound that features a purine derivative linked to a phenoxyethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol typically involves the following steps:
Formation of the Purine Derivative: The starting material, 9-ethylpurine, is synthesized through alkylation of purine with ethyl iodide under basic conditions.
Amination: The 9-ethylpurine is then reacted with an appropriate amine to introduce the amino group at the 6-position.
Etherification: The amino-purine derivative is then coupled with 4-hydroxyphenoxyethanol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Aminopurin-9-yl)ethanol: Similar structure but lacks the phenoxy group.
Phenoxyethanol: Contains the phenoxy group but lacks the purine moiety.
Propriétés
IUPAC Name |
2-[4-[(9-ethylpurin-6-yl)amino]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-2-20-10-18-13-14(16-9-17-15(13)20)19-11-3-5-12(6-4-11)22-8-7-21/h3-6,9-10,21H,2,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGYXPLLLIQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-N-[2-(1H-indol-2-yl)ethyl]butanamide](/img/structure/B7424187.png)
![1-(4-Chloro-3-methyl-1,2-thiazol-5-yl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7424191.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 3-(naphthalene-2-carbonylamino)propanoate](/img/structure/B7424204.png)
![N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide](/img/structure/B7424208.png)
![N-[4-[1-[4-(difluoromethoxy)phenyl]ethylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7424212.png)
![6-fluoro-N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7424222.png)
![N-(2-bromophenyl)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]propanamide](/img/structure/B7424227.png)

![[1-(2,6-difluoroanilino)-1-oxopropan-2-yl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7424239.png)
![N'-[1-(2,4-difluorophenyl)propyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]oxamide](/img/structure/B7424268.png)

![6-methyl-N-[4-(4-methylsulfonylphenoxy)phenyl]pyrimidin-4-amine](/img/structure/B7424280.png)
![[2-(4-Phenylphenyl)quinolin-4-yl]-[3-(1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7424289.png)
